molecular formula C9H9FO2 B068174 Methyl 4-fluoro-3-methylbenzoate CAS No. 180636-50-4

Methyl 4-fluoro-3-methylbenzoate

Cat. No.: B068174
CAS No.: 180636-50-4
M. Wt: 168.16 g/mol
InChI Key: OCDIFIYFPFLAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-3-methylbenzoate is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom and the carboxyl group is esterified with methanol. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-methylbenzoate can be synthesized through the esterification of 4-fluoro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions at a temperature of around 65°C overnight .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-3-methylbenzoic acid and methanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-fluoro-3-methylbenzoic acid and methanol.

    Reduction: 4-fluoro-3-methylbenzyl alcohol.

Scientific Research Applications

Methyl 4-fluoro-3-methylbenzoate is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methylbenzoate depends on its application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or inhibiting specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 4-fluoro-2-hydroxybenzoate
  • Methyl 4-fluoro-3-formylbenzoate
  • Methyl 4-fluoro-3-hydroxybenzoate

Uniqueness

Methyl 4-fluoro-3-methylbenzoate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 4-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDIFIYFPFLAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596286
Record name Methyl 4-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180636-50-4
Record name Methyl 4-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-methyl-benzoic acid (27.4 g, 178.0 mmol) in methanol (200 mL) was slowly added thionyl chloride (17.8 mL, 243.3 mmol). The solution was stirred at 35° C. for 7 hours. The solution was allowed to cool to room temperature and concentrated in vacuo to an oil. This oil was dissolved in EtOAc (75 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (2×75 mL) and brine solution (1×75 mL). The organic layer was separated and dried over sodium sulfate, filtered and concentrated in vacuo to provide methyl 4-fluoro-3-methyl-benzoate (25.4 g, 85%) as a red oil. ESI-MS m/z calc. 168.0. found 169.2 (M+1)+; Retention time: 1.48 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 7.92-7.88 (m, 1H), 7.88-7.83 (m, 1H), 7.04 (t, J=8.9 Hz, 1H), 3.90 (s, 3H), 2.31 (d, J=2.0 Hz, 3H).
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl chloride (5.68 ml) was added dropwise to a solution of 4-fluoro-3-methylbenzoic acid (10 g) in MeOH (150 mL) at 0° C. over a period of 10 minutes under nitrogen. The resulting mixture was stirred at rt for 24 h. The solvent was removed and the residue diluted with EtOAc, washed with sat. NaHCO3, brine, dried, filtered and evaporated to afford the subtitle compound, 9.85 g.
Quantity
5.68 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-3-methylbenzoic acid (5.0 g, 32.4 mmol) in methanol (150 mL) was added concentrated hydrochloric acid (2 mL). The mixture was refluxed for 4 hrs and then concentrated. The residue was treated with ether (200 mL) and washed with water, 10% sodium hydroxide solution, water and finally brine. The organic layer was dried over sodium sulfate and solvents were removed to give 4-fluoro-3-methylbenzoic acid methyl ester (4.56 g, 83.7%) as an off-white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-fluoro-3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-fluoro-3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-fluoro-3-methylbenzoate
Reactant of Route 6
Methyl 4-fluoro-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.